molecular formula C18H27NO3 B1326025 Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951886-01-4

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate

Cat. No.: B1326025
CAS No.: 951886-01-4
M. Wt: 305.4 g/mol
InChI Key: ROVQFTVFFKMQNF-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C18H27NO3 and a molecular weight of 305.4 g/mol. This compound is known for its unique structure, which includes an ethyl ester group, a dimethylamino phenyl group, and an oxooctanoate chain.

Preparation Methods

The synthesis of Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate typically involves the esterification of 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate: This compound has a similar structure but with diethylamino instead of dimethylamino, which may affect its reactivity and biological activity.

    Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxodecanoate: This compound has a longer carbon chain, which may influence its physical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-[4-(dimethylamino)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-22-18(21)10-8-6-5-7-9-17(20)15-11-13-16(14-12-15)19(2)3/h11-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQFTVFFKMQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251842
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-01-4
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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